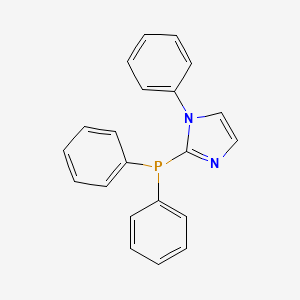
3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- is a complex organic compound that belongs to the class of pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and brominated aromatic compounds. Common synthetic routes may involve:
Nucleophilic substitution reactions: Using nucleophiles to replace leaving groups on the aromatic ring.
Coupling reactions: Such as Suzuki or Heck coupling to introduce the bromophenyl groups.
Amination reactions: To introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions. These methods may include:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce functional groups such as nitro or carbonyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions.
Coupling reactions: To form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or nickel for coupling reactions.
Solvents: Such as dichloromethane, ethanol, or water depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted pyridine derivatives, aminated compounds, and brominated aromatic compounds.
科学研究应用
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: For the development of new materials with specific properties.
Biological Studies: To investigate its biological activity and potential therapeutic effects.
作用机制
The mechanism of action of 3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: By binding to active sites of enzymes and blocking their activity.
Receptor binding: By interacting with cellular receptors and modulating their signaling pathways.
DNA/RNA interaction: By intercalating into nucleic acids and affecting their function.
相似化合物的比较
Similar Compounds
2-Amino-3-cyanopyridine: A simpler pyridine derivative with similar functional groups.
4-Bromo-2-aminopyridine:
3-Bromopyridine: A basic brominated pyridine used in various chemical reactions.
Uniqueness
3-Pyridinecarbonitrile, 2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)- is unique due to its specific substitution pattern and combination of functional groups
属性
CAS 编号 |
642037-10-3 |
|---|---|
分子式 |
C18H11Br2N3 |
分子量 |
429.1 g/mol |
IUPAC 名称 |
2-amino-6-(3-bromophenyl)-4-(4-bromophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11Br2N3/c19-13-6-4-11(5-7-13)15-9-17(23-18(22)16(15)10-21)12-2-1-3-14(20)8-12/h1-9H,(H2,22,23) |
InChI 键 |
ACUMMPOVGQGARE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine](/img/structure/B12591864.png)
![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)
![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)
![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)

![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)


